
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as HMQ-T or HMQP, and it belongs to a class of compounds known as benzamides. HMQ-T has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of HMQ-T is not fully understood. However, studies have shown that the compound can modulate several cellular signaling pathways, including the NF-κB pathway and the MAPK pathway. HMQ-T has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
HMQ-T has been shown to exhibit several biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, increase the expression of antioxidant enzymes, and reduce oxidative stress in cells and animal models of disease. HMQ-T has also been shown to improve cognitive function and reduce the severity of neurological damage in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMQ-T in lab experiments is its ability to modulate several cellular signaling pathways, making it a useful tool for studying the mechanisms of disease. However, one limitation of using HMQ-T is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on HMQ-T. One area of research could focus on optimizing the synthesis of the compound to improve its solubility and bioavailability. Another area of research could focus on exploring the compound's potential therapeutic applications in a range of disease models. Additionally, future research could focus on elucidating the exact mechanisms of action of HMQ-T and identifying potential drug targets for the compound.
Synthesemethoden
The synthesis of HMQ-T involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
HMQ-T has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory effects. Studies have shown that HMQ-T can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of disease.
Another area of research has focused on HMQ-T's neuroprotective effects. Studies have shown that HMQ-T can protect neurons from oxidative stress and reduce the severity of neurological damage in animal models of disease.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-9-15(2)6-7-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKDTPXGWTMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

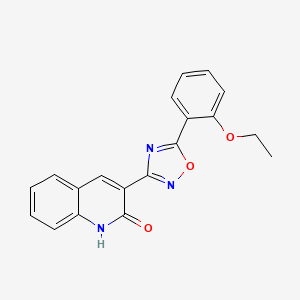
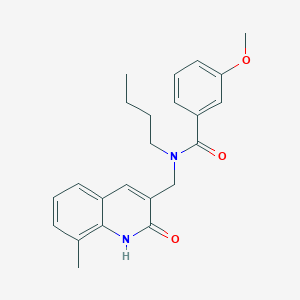
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
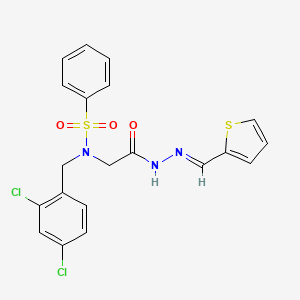

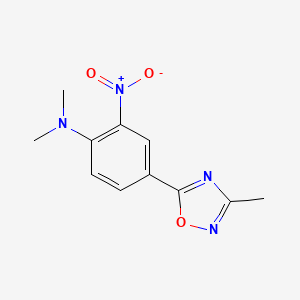
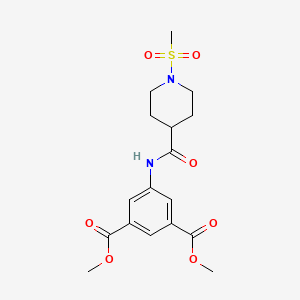

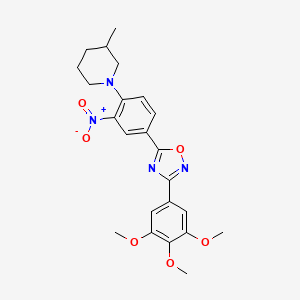
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)
![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
